molecular formula C18H18N2O2S B2933888 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 892853-99-5

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2933888
CAS RN: 892853-99-5
M. Wt: 326.41
InChI Key: UQMQAVHHHZTEON-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds. For example, N-phenyl anthranilic acid can be used to produce benzothiazole-2-yl-urea derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present on the benzothiazole ring. These reactions can be used to synthesize other benzothiazole derivatives or to modify the properties of the existing compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. These properties can be analyzed using techniques such as melting point determination, solubility testing, and spectral analysis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have been found to have low toxicity, while others may have potential health risks .

Future Directions

Future research on benzothiazole derivatives could focus on synthesizing new derivatives with improved pharmacological properties, studying their mechanisms of action, and evaluating their safety and efficacy in clinical trials .

properties

IUPAC Name

2-phenoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)13-8-9-15-16(10-13)23-18(19-15)20-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQAVHHHZTEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

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